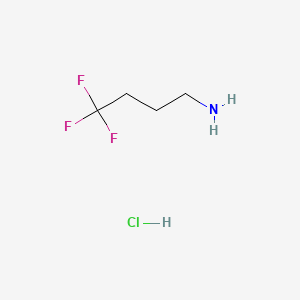

4,4,4-trifluorobutan-1-amine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,4-trifluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c5-4(6,7)2-1-3-8;/h1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTKGSVSGMIHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233080 | |

| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84153-82-2 | |

| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084153822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4,4-trifluorobutan-1-amine hydrochloride. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value |

| Molecular Formula | C₄H₉ClF₃N |

| Molecular Weight | 163.57 g/mol |

| Melting Point | 130-131 °C[1] |

| Appearance | White solid[1] |

| Solubility | Soluble in water, methanol, and ethanol[1] |

| pKa (of the corresponding free amine) | 9.7[2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Logical Workflow for Melting Point Determination

Caption: A stepwise process for determining the melting point of a solid compound.

Solubility Determination

The solubility of this compound in various solvents can be assessed qualitatively.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, diethyl ether) are selected.

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions.

Decision Tree for Qualitative Solubility Testing

Caption: A logical flow for determining the qualitative solubility of a compound.

pKa Determination

The pKa of the conjugate acid of 4,4,4-trifluorobutan-1-amine is determined by potentiometric titration of the free amine.

Methodology:

-

Sample Preparation: A solution of 4,4,4-trifluorobutan-1-amine (the free base) of known concentration is prepared in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Signaling Pathway for Potentiometric Titration

Caption: A diagram illustrating the workflow for determining the pKa of an amine.

References

An In-depth Technical Guide to 4,4,4-Trifluorobutan-1-amine Hydrochloride

This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-1-amine hydrochloride, a fluorinated organic compound with significant potential in research and drug development. The document details its chemical structure, physicochemical properties, synthesis, and applications, targeting researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4,4,4-trifluorobutan-1-amine. The presence of the trifluoromethyl group (CF3) at the terminal position of the butyl chain significantly influences its chemical and physical properties.

Chemical Structure:

Molecular Formula: C₄H₉ClF₃N[1]

Molecular Weight: 163.57 g/mol [1]

CAS Number: 84153-82-2[1]

Synonyms: 4,4,4-Trifluorobutylamine hydrochloride, 4,4,4-Trifluoro-1-butanamine hydrochloride[1]

Physicochemical Properties

The introduction of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design.

| Property | Value | Source |

| Melting Point | 130-131 °C | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| pKa (predicted) | 9.7 (for the free amine) | [2] |

| logP (predicted) | 1.1 (for the free amine) | [2] |

| Appearance | White solid | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, a general synthetic approach involves the reduction of a suitable precursor, such as 4,4,4-trifluorobutanamide or 4,4,4-trifluorobutanenitrile. The resulting free amine is then treated with hydrochloric acid to yield the hydrochloride salt.

General Experimental Protocol: Reduction of 4,4,4-Trifluorobutanamide

This protocol is a generalized procedure based on common laboratory practices for the reduction of amides to amines.

Materials:

-

4,4,4-Trifluorobutanamide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of 4,4,4-trifluorobutanamide in anhydrous THF is prepared.

-

The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ or BH₃·THF) in anhydrous THF is added dropwise under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4,4,4-trifluorobutan-1-amine.

-

The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Purification:

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the butyl chain. The protons closer to the electron-withdrawing trifluoromethyl and amino groups will be shifted downfield.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂-NH₃⁺ | ~3.0 | Triplet |

| -CH₂-CH₂-NH₃⁺ | ~1.8 | Multiplet |

| CF₃-CH₂- | ~2.3 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals for the carbon atoms in the butyl chain. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂-NH₃⁺ | ~40 | Singlet |

| -CH₂-CH₂-NH₃⁺ | ~25 | Singlet |

| CF₃-CH₂- | ~30 | Quartet |

| CF₃- | ~125 | Quartet |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2800 (broad) |

| C-H stretch (aliphatic) | 2960-2850 |

| N-H bend | 1600-1500 |

| C-F stretch | 1350-1150 (strong, multiple bands) |

Mass Spectrometry

In the mass spectrum, the molecular ion peak for the free amine (C₄H₈F₃N) would be observed at m/z 127.11. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the carbon chain.

Applications in Drug Development

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to its lipophilic nature.

This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its primary amine functionality allows for a variety of chemical transformations to introduce the trifluorobutyl moiety into a lead compound.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel organic compounds, particularly in the field of medicinal chemistry. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive component for the design of new therapeutic agents with improved pharmacological profiles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties and potential applications.

References

An In-depth Technical Guide to 4,4,4-Trifluorobutan-1-amine Hydrochloride (CAS: 84153-82-2) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-1-amine hydrochloride (CAS: 84153-82-2), a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and applications in drug development, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols, data summaries, and pathway diagrams are included to support researchers in their drug discovery efforts.

Core Compound Properties

This compound is a fluorinated organic compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the parent molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84153-82-2 | [1] |

| Molecular Formula | C₄H₉ClF₃N | [1] |

| Molecular Weight | 163.57 g/mol | [1] |

| Melting Point | 130-131 °C | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [2] |

| SMILES | NCCCC(F)(F)F.[H]Cl |

Synthesis and Characterization

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be inferred from established chemical transformations. A common approach involves the conversion of the corresponding alcohol, 4,4,4-trifluorobutanol, to the amine.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4,4,4-trifluorobutanol. This alcohol can be converted to an amine through a Mitsunobu reaction, followed by hydrochloride salt formation.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4,4,4-Trifluorobutyl)phthalimide (via Mitsunobu Reaction) [3][4][5][6][7]

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,4-trifluorobutanol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4,4,4-trifluorobutyl)phthalimide.

Step 2: Synthesis of this compound

-

Dissolve the N-(4,4,4-trifluorobutyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Disclaimer: This is a generalized, hypothetical protocol based on standard organic chemistry transformations. Actual reaction conditions may require optimization.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Signal for the -CH₂-NH₃⁺ protons adjacent to the nitrogen. - Multiplets for the two methylene (-CH₂-) groups in the butyl chain. - A complex multiplet for the -CH₂- group adjacent to the -CF₃ group due to coupling with both protons and fluorine atoms. |

| ¹³C NMR | - Four distinct signals for the four carbon atoms of the butyl chain, with the signal for the carbon of the -CF₃ group likely appearing as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | - A triplet for the -CF₃ group due to coupling with the adjacent methylene protons.[8] |

| Mass Spec (ESI+) | - A prominent peak corresponding to the molecular ion of the free amine [M+H]⁺ at m/z 128.068. |

Application in Drug Development: Synthesis of AAK1 Inhibitors

A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazine-based compounds, which have been identified as potent inhibitors of Adaptor-Associated Kinase 1 (AAK1).[9][10] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[9][11] Inhibition of AAK1 is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[12][13][14]

Role of this compound in the Synthesis of an AAK1 Inhibitor

In the synthesis described in patent WO2013134219A1, this compound is reacted with a chlorinated imidazo[1,2-b]pyridazine core. The amine displaces the chlorine atom in a nucleophilic aromatic substitution reaction to form the final inhibitor compound.

Caption: Reaction scheme for the synthesis of an AAK1 inhibitor.[9][10]

AAK1 Signaling Pathway and Therapeutic Rationale

AAK1 regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[11][15] This phosphorylation event is crucial for the recruitment of cargo proteins into clathrin-coated pits. By inhibiting AAK1, the internalization of certain receptors and transporters is modulated, which can have therapeutic effects in various disease states. In the context of neuropathic pain, AAK1 inhibitors are thought to reduce pain signaling by affecting the trafficking of pain-related receptors in sensory neurons.[16]

References

- 1. scbt.com [scbt.com]

- 2. gosset.ai [gosset.ai]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. rupress.org [rupress.org]

- 12. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]

In-depth Technical Guide: 4,4,4-Trifluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4,4,4-trifluorobutan-1-amine hydrochloride, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and functional materials. This document details the molecular characteristics, synthesis protocols, and explores the potential biological activities of this compound, supported by available data. The content is structured to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its applications and methodologies for its study.

Chemical and Physical Properties

This compound is a white solid organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, such as basicity and lipophilicity, which are critical parameters in drug design.[1]

| Property | Value | Reference |

| Molecular Weight | 163.57 g/mol | [2] |

| Molecular Formula | C₄H₉ClF₃N | |

| CAS Number | 84153-82-2 | [2] |

| Melting Point | 130-131 °C | |

| Solubility | Soluble in water and polar organic solvents. | |

| Appearance | White solid |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available fluorinated precursor. A common synthetic route involves the reduction of a corresponding nitrile or amide.

Experimental Protocol: Synthesis via Reduction of 4,4,4-Trifluorobutanamide

This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutan-1-amine from its corresponding amide, followed by conversion to the hydrochloride salt.

Materials:

-

4,4,4-trifluorobutanamide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Amide Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4,4,4-trifluorobutanamide in an anhydrous solvent (diethyl ether or THF) is prepared.

-

To this solution, a reducing agent (e.g., LiAlH₄ or BH₃·THF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4,4-trifluorobutan-1-amine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in an appropriate solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological and Pharmacological Relevance

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Fluorinated compounds, including those with a trifluoromethyl group, are prevalent in a wide range of pharmaceuticals.

Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not extensively detailed in the public domain, the broader class of fluorinated amines and related compounds has demonstrated antimicrobial potential.[6][7][8][9][10] The proposed mechanism often involves the disruption of microbial cell membranes or interference with essential enzymatic processes, enhanced by the unique electronic properties of the fluorine atoms.

Potential Anticancer Activity

Derivatives of fluorinated compounds are actively being investigated for their anticancer properties.[11][12][13] The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes and improving its interaction with intracellular targets. While direct evidence for the anticancer activity of this compound is limited, it serves as a valuable building block for the synthesis of more complex molecules with potential cytostatic or cytotoxic effects.

Applications in Drug Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules.[14] Its trifluoromethyl group and primary amine functionality make it a valuable synthon for introducing a trifluorobutyl moiety into a target structure. This can be particularly advantageous in the development of:

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other chemical groups and can enhance binding to enzyme active sites.

-

Receptor Ligands: The incorporation of this moiety can modulate the binding affinity and selectivity of ligands for their target receptors.

-

Metabolically Stable Analogs: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

Conclusion

This compound is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular weight and physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive building block for the synthesis of novel compounds with desired biological activities. While further research is required to fully elucidate its specific biological mechanisms and therapeutic applications, the foundational information provided in this guide serves as a valuable starting point for researchers and developers in this exciting area of study. The continued exploration of fluorinated compounds like this holds great promise for the future of drug discovery and development.

References

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 4,4,4-trifluorobutan-1-amine hydrochloride, a valuable fluorinated building block in pharmaceutical and materials science research. The document outlines key synthetic strategies, including the reduction of 4,4,4-trifluorobutyronitrile and the reductive amination of 4,4,4-trifluorobutanal. Detailed experimental protocols, quantitative data from analogous reactions, and process flow diagrams are presented to facilitate practical application in a laboratory setting.

Introduction

4,4,4-Trifluorobutan-1-amine and its hydrochloride salt are important intermediates in the synthesis of various organic molecules. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This guide explores the most common and effective methods for the preparation of this compound, providing a foundation for its synthesis and application in research and development.

Synthesis Pathways

Two principal synthetic routes to this compound have been identified:

-

Pathway 1: Reduction of 4,4,4-Trifluorobutyronitrile. This is a direct and efficient method for the synthesis of the target amine. The nitrile can be reduced using catalytic hydrogenation or chemical hydrides.

-

Pathway 2: Reductive Amination of 4,4,4-Trifluorobutanal. This two-step, one-pot reaction involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction to the amine.

The following sections provide detailed experimental protocols for each pathway.

Pathway 1: Reduction of 4,4,4-Trifluorobutyronitrile

The reduction of the nitrile group in 4,4,4-trifluorobutyronitrile offers a straightforward route to 4,4,4-trifluorobutan-1-amine. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods.

Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation with Raney Nickel is a widely used industrial method for the reduction of nitriles. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[1]

Experimental Protocol:

-

Reaction Setup: To a high-pressure autoclave, add 4,4,4-trifluorobutyronitrile (1.0 eq.), methanol as the solvent (10-12 parts by weight relative to the nitrile), Raney Nickel (5-10% by weight of the nitrile), and a 25% aqueous ammonia solution (1.5-2.0 parts by weight relative to the nitrile).[1]

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to a temperature between 30-90 °C.[1] Maintain vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS. The reaction is typically complete within 8 hours.[1]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Isolation of Free Amine: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting crude 4,4,4-trifluorobutan-1-amine can be purified by distillation.

-

Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent such as diethyl ether or isopropanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Data (based on analogous reactions):

| Parameter | Value | Reference |

| Substrate | 2,4,6-Trifluorobenzonitrile | [1] |

| Yield | 85% | [1] |

| Purity | >99% | [1] |

| Temperature | 90 °C | [1] |

| Pressure | 1 MPa | [1] |

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[2] This method is well-suited for laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0 °C in an ice bath.

-

Addition of Nitrile: Dissolve 4,4,4-trifluorobutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the weight of LiAlH₄ in grams.

-

Isolation of Free Amine: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4,4-trifluorobutan-1-amine.

-

Hydrochloride Salt Formation: Follow the procedure described in section 3.1.

Quantitative Data (General Procedure):

| Parameter | Value |

| Yield | Typically high |

| Purity | Dependent on purification |

| Temperature | Reflux in THF |

| Reaction Time | 4-6 hours |

Pathway 2: Reductive Amination of 4,4,4-Trifluorobutanal

This pathway involves the initial synthesis of 4,4,4-trifluorobutanal, followed by its conversion to the amine via reductive amination.

Synthesis of 4,4,4-Trifluorobutanal

A potential route to 4,4,4-trifluorobutanal starts from 3-bromo-1,1,1-trifluoropropane, which is converted to the corresponding Grignard reagent and then reacted with a formylating agent like N,N-dimethylformamide (DMF).

Experimental Protocol (based on analogous Grignard reactions):

-

Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1,1,1-trifluoropropane (1.0 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

-

Formylation: Cool the Grignard solution to 0 °C and add N,N-dimethylformamide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4,4-trifluorobutanal. The aldehyde can be purified by distillation.

Reductive Amination of 4,4,4-Trifluorobutanal

The crude or purified 4,4,4-trifluorobutanal can be converted to the primary amine in a one-pot reaction.

Experimental Protocol:

-

Imine Formation: Dissolve 4,4,4-trifluorobutanal (1.0 eq.) in methanol. Add a solution of ammonia in methanol (7N, 5-10 eq.). Stir the mixture at room temperature for 1-2 hours to form the imine in situ.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction at room temperature for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Isolation of Free Amine: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 4,4,4-trifluorobutan-1-amine.

-

Hydrochloride Salt Formation: Follow the procedure described in section 3.1.

Quantitative Data (General Procedure):

| Parameter | Value |

| Yield | Moderate to high |

| Purity | Dependent on purification |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-6 hours |

Process Flow Diagrams

Caption: Catalytic Hydrogenation of 4,4,4-Trifluorobutyronitrile.

Caption: LiAlH₄ Reduction of 4,4,4-Trifluorobutyronitrile.

Caption: Reductive Amination of 4,4,4-Trifluorobutanal.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The reduction of 4,4,4-trifluorobutyronitrile, either by catalytic hydrogenation or with a chemical hydride like LiAlH₄, offers a direct and efficient route. The reductive amination of 4,4,4-trifluorobutanal provides a viable alternative, particularly if the aldehyde is readily accessible. The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, available equipment, and safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important fluorinated building block.

References

Spectroscopic Profile of 4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-trifluorobutan-1-amine hydrochloride (CAS Number: 84153-82-2). Due to the limited availability of experimentally derived public data, this guide incorporates high-quality predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic peaks for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's chemical structure and the known spectroscopic behavior of related fluorinated amines. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Chemical Structure and Properties

IUPAC Name: 4,4,4-trifluorobutan-1-amine;hydrochloride Molecular Formula: C₄H₉ClF₃N Molecular Weight: 163.57 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted for a solution in Deuterium Oxide (D₂O) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.15 | Triplet (t) | 2H | -CH ₂-NH₃⁺ (C1) |

| ~2.40 | Quartet of Triplets (qt) | 2H | -CH ₂-CF₃ (C3) |

| ~2.05 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₂- (C2) |

Note: The -NH₃⁺ protons are typically broad and may exchange with D₂O, potentially rendering them not observable.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted for a solution in Deuterium Oxide (D₂O) at 100 MHz.

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~126 | Quartet (q) | -C F₃ (C4) |

| ~39 | Singlet (s) | -C H₂-NH₃⁺ (C1) |

| ~31 | Quartet (q) | -C H₂-CF₃ (C3) |

| ~20 | Singlet (s) | -CH₂-C H₂-CH₂- (C2) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1620-1500 | Medium | N-H bend (Ammonium salt) |

| 1470-1430 | Medium | C-H bend (Aliphatic) |

| 1350-1150 | Strong | C-F stretch (Trifluoromethyl group) |

Table 4: Expected Mass Spectrometry Fragmentation

For the free amine, 4,4,4-trifluorobutan-1-amine.

| m/z | Proposed Fragment | Notes |

| 127 | [C₄H₈F₃N]⁺ | Molecular ion (M⁺) |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical (unlikely as primary fragmentation) |

| 98 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical |

| 82 | [M - CH₂NH₂]⁺ | Cleavage adjacent to the CF₃ group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, formation of iminium ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For signal-to-noise improvement, 8-16 scans are typically sufficient for a sample of this concentration.

3. ¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

The number of scans required will be significantly higher than for ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-addition of 16-32 scans is common to improve the signal-to-noise ratio.

-

The final spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample should be fully dissolved.

2. Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use a positive ion mode for ESI, as the amine is readily protonated.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For fragmentation analysis (MS/MS), select the molecular ion (or the [M+H]⁺ ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Technical Guide: Solubility Profile of 4,4,4-Trifluorobutan-1-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,4-Trifluorobutan-1-amine hydrochloride is an aliphatic amine salt containing a terminal trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes. As an amine salt, its solubility is governed by the high lattice energy of the crystalline solid and the ability of a solvent to solvate both the ammonium cation and the chloride anion.[1] This guide provides a summary of its known solubility characteristics and details the standard experimental protocols for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 84153-82-2 | [2][3][4] |

| Molecular Formula | C₄H₉ClF₃N | [2][3] |

| Molecular Weight | 163.57 g/mol | [2][3][4] |

| Appearance | White solid | [3] |

| Melting Point | 130-131 °C | [3] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and general principles of amine salt solubility provide guidance. The compound is described as being soluble in water and polar solvents like methanol and ethanol.[3] Generally, amine hydrochlorides exhibit higher solubility in polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Solubility is expected to be lower in non-polar or aprotic solvents.

Table 1: Qualitative and Expected Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | [3] Effective solvation of both ammonium cation and chloride anion through hydrogen bonding. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Sparingly Soluble to Soluble | Good solvation of the cation, but less effective solvation of the chloride anion compared to protic solvents. |

| Low-Polarity | Dichloromethane, Tetrahydrofuran (THF) | Poorly Soluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of favorable intermolecular interactions to dissolve the ionic compound. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The most common and reliable method is the shake-flask technique, followed by quantitative analysis of the supernatant.[5][6][7]

4.1. Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound at a specific temperature.[5][6]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.[6][7]

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6][8]

-

Phase Separation: Allow the vials to stand at the controlled temperature to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 15,000 rpm) or filter the suspension using a fine (e.g., 0.45 µm) filter to separate the saturated supernatant from the solid.[5][9][10]

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[5][11]

-

Calculation: Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

4.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of a solute in the saturated solution obtained from the shake-flask experiment.[9][11]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable diluent.[9]

-

Chromatography: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered and diluted supernatant from the solubility experiment into the HPLC system under the same conditions.[9]

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the sample.[7][9]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors that influence the solubility of amine salts.

Caption: A stepwise workflow for determining equilibrium solubility via the shake-flask method.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 4,4,4-Trifluoro-1-butanamine hydrochloride 95% | CAS: 84153-82-2 | AChemBlock [achemblock.com]

- 3. biosynce.com [biosynce.com]

- 4. scbt.com [scbt.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. quora.com [quora.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. improvedpharma.com [improvedpharma.com]

Commercial Availability and Synthetic Utility of 4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. 4,4,4-Trifluorobutan-1-amine hydrochloride has emerged as a key building block for introducing the 4,4,4-trifluorobutyl moiety, offering a versatile platform for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in drug discovery and development.

Commercial Availability

This compound (CAS Number: 84153-82-2) is readily available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to hundreds of kilograms, catering to both small-scale research and larger-scale development needs.[1] The purity of the commercially available product is typically high, with most suppliers offering grades of 95% or greater than 97%.[1]

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities |

| Advanced ChemBlocks | 95% | 5g, 25g, 100g |

| BIOSYNCE | >97% | Gram to hundreds of kilograms scale |

| Santa Cruz Biotechnology | Not specified | Inquire for details |

| MOLBASE | Varies by supplier | Varies by supplier |

| Doron Scientific | Not specified | Inquire for details |

| Crysdot LLC | Not specified | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 84153-82-2 |

| Molecular Formula | C4H9ClF3N |

| Molecular Weight | 163.57 g/mol |

| Appearance | White solid |

| Melting Point | 130-131 °C |

| Solubility | Soluble in water, methanol, and ethanol |

Synthesis of this compound

While multiple synthetic routes to trifluoromethylated amines exist, a common and reliable method for the preparation of 4,4,4-trifluorobutan-1-amine involves the reduction of 4,4,4-trifluorobutanamide. This precursor can be synthesized from 4,4,4-trifluorobutanoic acid. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,4,4-Trifluorobutanamide

-

To a solution of 4,4,4-trifluorobutanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4,4,4-trifluorobutanoyl chloride.

-

Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of excess aqueous ammonia.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4,4-trifluorobutanamide.

Step 2: Reduction of 4,4,4-Trifluorobutanamide to 4,4,4-Trifluorobutan-1-amine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the suspension to 0 °C and slowly add a solution of 4,4,4-trifluorobutanamide (1 equivalent) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

-

Dry the filtrate over anhydrous sodium sulfate and carefully remove the solvent by distillation to obtain the crude 4,4,4-trifluorobutan-1-amine.

Step 3: Formation of this compound

-

Dissolve the crude 4,4,4-trifluorobutan-1-amine in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Application in Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and secondary amines through reductive amination.

Representative Application Workflow: Amide Bond Formation

Caption: General workflow for amide bond formation using 4,4,4-trifluorobutan-1-amine.

Experimental Protocol: General Procedure for Amide Coupling

-

To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1.1 equivalents) to the reaction mixture. Note: The free amine can be generated in situ by the base.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(4,4,4-trifluorobutyl)amide.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that is of significant interest to the pharmaceutical and agrochemical industries. Its utility in introducing the trifluoromethyl group into molecular scaffolds allows for the fine-tuning of critical drug-like properties. The straightforward synthetic accessibility and the reactivity of its primary amine functionality make it an invaluable tool for researchers and scientists engaged in the design and development of novel chemical entities.

References

An In-Depth Technical Guide to the Purity Analysis of 4,4,4-Trifluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorobutan-1-amine hydrochloride is a fluorinated organic compound of increasing interest in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and binding affinity of parent molecules. As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of the final product.

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound. It details potential impurities, and provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. While various synthetic strategies exist for fluorinated amines, a common approach involves the reduction of a corresponding nitrile or amide, or the amination of a suitable precursor. A plausible synthetic pathway could start from 4,4,4-trifluorobutanol or a derivative.

A potential impurity could arise from the diazotization of 4,4,4-trifluorobutylamine, which is a known reaction to produce 4,4,4-trifluorobutanol. This reaction is reported to yield a small percentage of an isomeric alcohol, which could indicate the presence of a corresponding isomeric amine impurity in the starting material.

Based on potential synthetic routes, the following table summarizes likely impurities:

| Impurity Name | Structure | Potential Source |

| 4,4,4-Trifluorobutanol | CF₃CH₂CH₂CH₂OH | Hydrolysis of the amine or incomplete amination of the alcohol. |

| 4,4,4-Trifluorobutanal | CF₃CH₂CH₂CHO | Incomplete reduction of a precursor or oxidation of 4,4,4-trifluorobutanol. |

| 3,3,3-Trifluoropropan-1-amine | CF₃CH₂CH₂NH₂ | Impurity in starting materials. |

| Isomeric Trifluorobutanol | Isomeric alcohol | Potential byproduct from the synthesis of 4,4,4-trifluorobutanol, a likely precursor. This suggests the possibility of an isomeric amine impurity. |

| Unreacted Starting Materials | Varies | Incomplete reaction of precursors used in the synthesis. |

| Residual Solvents | Varies | Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane). |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in 4,4,4-trifluorobutan-1-amine, derivatization is often necessary for sensitive UV or fluorescence detection.

3.1.1. Experimental Protocol: HPLC with Pre-column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) as a derivatization reagent for primary amines, allowing for highly sensitive fluorescence detection.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

-

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Boric acid

-

Sodium hydroxide

-

This compound reference standard

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-15 min: 20% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm

-

-

Derivatization Procedure (can be automated in the autosampler):

-

Prepare a borate buffer (0.4 M, pH 10.2).

-

Prepare the OPA/3-MPA reagent by dissolving OPA and 3-MPA in the borate buffer.

-

In the autosampler, mix the sample/standard solution with the OPA/3-MPA reagent and allow to react for a defined period (e.g., 1-2 minutes) before injection.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

Prepare a reference standard solution at the same concentration.

-

-

Data Analysis:

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

-

Quantify specific impurities using reference standards if available.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the high polarity of amines, derivatization is often employed to improve chromatographic peak shape and reduce tailing.

3.2.1. Experimental Protocol: GC-MS with Derivatization

This protocol uses trifluoroacetic anhydride (TFAA) for derivatization, which is suitable for primary amines and introduces a trifluoroacetyl group, making the analyte more volatile and amenable to GC analysis.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

-

Chemicals and Reagents:

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

This compound reference standard

-

-

Derivatization Procedure:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Add an excess of TFAA.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).

-

Cool the reaction mixture and inject an aliquot into the GC-MS.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the main peak corresponding to the derivatized 4,4,4-trifluorobutan-1-amine.

-

Identify potential impurities by their mass spectra and retention times.

-

Determine the purity by the area percent method.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Both ¹H and ¹⁹F qNMR can be powerful tools for the purity assessment of this compound.

3.3.1. Experimental Protocol: ¹H qNMR

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Chemicals and Reagents:

-

Deuterated solvent (e.g., D₂O or DMSO-d₆).

-

A certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform phase and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

-

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Purity Analysis Results

| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |

| Sample A | 12.5 | 1,250,000 | 99.5 | 4,4,4-Trifluorobutan-1-amine |

| 8.2 | 3,000 | 0.24 | Impurity 1 | |

| 10.1 | 2,000 | 0.16 | Impurity 2 |

Table 2: GC-MS Impurity Profile

| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 15.2 | Derivatized 4,4,4-Trifluorobutan-1-amine | [M]+, [M-CF₃]+, etc. | 99.6 |

| 13.8 | Derivatized Impurity X | ... | 0.3 |

| 16.5 | Derivatized Impurity Y | ... | 0.1 |

Table 3: qNMR Purity Determination

| Sample ID | Analyte Signal (ppm) | Internal Standard | Purity by ¹H qNMR (%) | Purity by ¹⁹F qNMR (%) |

| Sample A | e.g., ~3.0 (t) | Maleic Acid | 99.2 ± 0.2 | 99.3 ± 0.2 |

Visualizations

Diagrams of Analytical Workflows and Logical Relationships

Caption: General workflow for the purity analysis of 4,4,4-trifluorobutan-1-amine HCl.

Caption: Logical relationship between the synthetic pathway and potential impurities.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach to ensure the quality and safety of this important chemical intermediate. A combination of high-resolution chromatographic techniques, such as HPLC and GC-MS, with a primary quantification method like qNMR, provides a robust strategy for purity determination and impurity profiling. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish comprehensive quality control procedures for this compound.

4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4,4-trifluorobutan-1-amine hydrochloride (CAS No. 84153-82-2). The following sections detail the potential hazards, recommended handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound presents the following hazards[1]:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H9ClF3N[2] |

| Molecular Weight | 163.57 g/mol [3] |

| CAS Number | 84153-82-2[1][2][3] |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point/Freezing Point | Data not available |

| Boiling Point and Boiling Range | Data not available |

| Flash Point | Data not available |

| Evaporation Rate | Data not available |

| Flammability (solid, gas) | Data not available |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8][9][10]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][11] Remove and wash contaminated clothing before reuse.[11]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][12]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][6]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][11]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

-

Storage Conditions: Store at room temperature.[12]

Experimental Protocols: Spill and Exposure Management

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel to a safe area.[4]

-

Personal Protection: Wear appropriate personal protective equipment, including a respirator if necessary.[4][11]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Cleanup: For small spills, sweep up and shovel into a suitable container for disposal.[11] For large spills, wet vacuum or siphon into a suitable container.[7] Avoid dust formation.[4][11]

-

Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.[4][7]

First-Aid Measures

Table 3: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][8][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11]

Toxicological Information